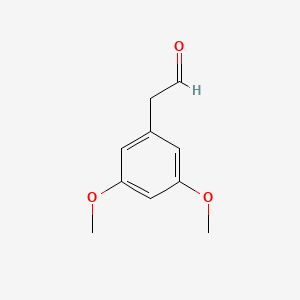

2-(3,5-Dimethoxyphenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNQFBFKMABGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569085 | |

| Record name | (3,5-Dimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63165-30-0 | |

| Record name | (3,5-Dimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 3,5 Dimethoxyphenyl Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a site of significant chemical activity, primarily due to the polarized nature of the carbon-oxygen double bond. savemyexams.com The carbon atom, being electron-deficient, is an electrophilic center susceptible to attack by nucleophiles. savemyexams.com

Nucleophilic Addition Reactions

Nucleophilic addition represents a fundamental class of reactions for aldehydes. byjus.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi bond and the formation of a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation yields the final addition product. byjus.com The general mechanism is illustrated below:

Step 1: The nucleophile forms a sigma bond with the carbonyl carbon.

Step 2: The carbon-oxygen pi bond breaks, and the electron pair moves to the oxygen atom, creating an alkoxide intermediate.

Step 3: Protonation of the alkoxide gives the alcohol derivative.

For 2-(3,5-dimethoxyphenyl)acetaldehyde, this reactivity allows for its conversion into a variety of other functional groups. For instance, reaction with Grignard reagents or organolithium compounds introduces new carbon-carbon bonds, leading to the formation of secondary alcohols. Similarly, the addition of hydrogen cyanide results in the formation of a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and other compounds. byjus.comyoutube.com

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(3,5-dimethoxyphenyl)acetic acid. This transformation is a common and important reaction in organic synthesis. organic-chemistry.orgnsf.gov A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) to milder, more selective reagents. scribd.com

The choice of oxidant often depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation. For instance, reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or Benedict's reagent (a solution of copper(II) sulfate (B86663), sodium carbonate, and sodium citrate) can selectively oxidize aldehydes without affecting other functionalities.

| Oxidizing Agent | Product | Reaction Conditions |

| Potassium Permanganate (KMnO4) | 2-(3,5-Dimethoxyphenyl)acetic acid | Basic solution, followed by acidic workup. mnstate.edu |

| Chromium Trioxide (CrO3) | 2-(3,5-Dimethoxyphenyl)acetic acid | Acidic conditions (e.g., Jones oxidation). |

| Tollens' Reagent | 2-(3,5-Dimethoxyphenyl)acetic acid | Ammoniacal silver nitrate solution. |

| Sodium Hypochlorite (NaOCl) with TEMPO | 2-(3,5-Dimethoxyphenyl)acetic acid | Mild, catalytic conditions. nih.gov |

Table 1: Common Oxidizing Agents for the Conversion of this compound to 2-(3,5-Dimethoxyphenyl)acetic acid

Reduction Reactions to Alcohols

The aldehyde functional group can be reduced to a primary alcohol, yielding 2-(3,5-dimethoxyphenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are the most commonly employed reagents for this purpose.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will typically not reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. The choice between these reagents depends on the specific requirements of the synthetic route. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, can also be used to effect this reduction.

| Reducing Agent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH4) | 2-(3,5-Dimethoxyphenyl)ethanol | Protic solvent (e.g., ethanol, methanol). |

| Lithium Aluminum Hydride (LiAlH4) | 2-(3,5-Dimethoxyphenyl)ethanol | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup. |

| Catalytic Hydrogenation (H2/catalyst) | 2-(3,5-Dimethoxyphenyl)ethanol | Metal catalyst (e.g., Pd, Pt, Ni) under hydrogen pressure. |

Table 2: Common Reducing Agents for the Conversion of this compound to 2-(3,5-Dimethoxyphenyl)ethanol

Formation of Schiff Bases with Amine Nucleophiles

Aldehydes react with primary amines to form imines, also known as Schiff bases. byjus.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. byjus.com The reaction of this compound with a primary amine (R-NH2) proceeds through a carbinolamine intermediate to form the corresponding N-substituted imine.

This reaction is often catalyzed by acid and is reversible. The formation of Schiff bases is a crucial transformation in both synthetic organic chemistry and biochemistry. ajol.infonih.gov

Reactivity of the Dimethoxyphenyl Moiety

The benzene (B151609) ring of this compound, substituted with two methoxy (B1213986) groups, is also a site of chemical reactivity, specifically towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The two methoxy (-OCH3) groups on the aromatic ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. uci.edu This is due to the ability of the oxygen atoms to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. uci.edu

Therefore, this compound will readily undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com The incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy groups. Given the 3,5-disubstitution pattern, the positions available for substitution are C2, C4, and C6. The steric hindrance from the existing substituents and the acetaldehyde (B116499) side chain will influence the regioselectivity of these reactions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 2-(4-Nitro-3,5-dimethoxyphenyl)acetaldehyde |

| Bromination | Br2, FeBr3 | 2-(4-Bromo-3,5-dimethoxyphenyl)acetaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(4-Acyl-3,5-dimethoxyphenyl)acetaldehyde |

Table 3: Representative Electrophilic Aromatic Substitution Reactions of this compound

It is important to note that the aldehyde group is sensitive to some of the conditions used for electrophilic aromatic substitution. For example, the strong acids used in nitration and sulfonation could potentially lead to side reactions involving the aldehyde. Therefore, protection of the aldehyde group, for instance as an acetal (B89532), may be necessary before carrying out these transformations.

Electronic Effects of Methoxy Substituents on Aromatic Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is controlled by the electronic effects of the two methoxy (-OCH₃) groups positioned meta to the acetaldehyde substituent. These effects can be broken down into two opposing forces: the inductive effect and the resonance effect.

Inductive Effect: Oxygen is a highly electronegative atom, and it withdraws electron density from the aromatic ring through the sigma (σ) bond. This is known as the inductive effect (-I). This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

Resonance Effect: The oxygen atom of a methoxy group also possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This is the resonance effect (+R or +M). This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making the ring more reactive towards electrophiles.

In the case of this compound, the two methoxy groups are meta to each other and meta to the acetaldehyde group. While the methoxy group is generally considered a strongly activating group because its resonance effect typically outweighs its inductive effect, its influence is position-dependent. The electron-donating resonance effect strongly increases electron density at the positions ortho and para to the methoxy group.

Table 1: Summary of Electronic Effects of Methoxy Substituents

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density via the sigma bond due to oxygen's electronegativity. | Deactivates the entire ring slightly. |

| Resonance Effect (+R) | Donation of lone pair electrons from oxygen into the pi system of the ring. | Strongly activates the positions ortho and para to the methoxy groups (positions 2, 4, and 6). |

| Overall Effect | The strong activating resonance effect at specific positions outweighs the general inductive deactivation. | The aromatic ring is highly activated towards electrophilic substitution at the 2, 4, and 6 positions. |

Transformation into Other Functional Groups and Derivatives

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to a multitude of other functionalities. This compound can readily undergo transformations to produce a variety of derivatives and analogous compounds.

Acetal Formation as a Protecting Group

The aldehyde group is highly reactive towards nucleophiles and is sensitive to both acidic and basic conditions, as well as oxidizing and reducing agents. In a multi-step synthesis, it is often necessary to temporarily "protect" the aldehyde to prevent it from reacting while transformations are carried out on other parts of the molecule.

One of the most common methods for protecting an aldehyde is to convert it into an acetal. This is achieved by reacting the aldehyde with two equivalents of an alcohol (or one equivalent of a diol, such as ethylene (B1197577) glycol) in the presence of an acid catalyst. The water formed during the reaction must be removed to drive the equilibrium towards the acetal product.

The resulting acetal is stable under neutral and basic conditions and is unreactive towards many common reagents like Grignard reagents, organolithium reagents, and hydrides. This stability allows for chemical modifications elsewhere in the molecule. The aldehyde can be easily regenerated by hydrolyzing the acetal with aqueous acid.

General Reaction for Acetal Formation:

Reactants: this compound, Alcohol (e.g., Methanol, Ethylene Glycol)

Catalyst: Acid (e.g., p-Toluenesulfonic acid, HCl)

Product: Acetal

Deprotection: Aqueous Acid (e.g., H₃O⁺)

Reactions Leading to Related Analogous Compounds

The aldehyde group in this compound can be transformed into a range of other functional groups, leading to the synthesis of important analogous compounds.

Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to form carboxylic acids. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation of this compound yields 2-(3,5-dimethoxyphenyl)acetic acid, a valuable building block in pharmaceutical and materials science. utexas.edusigmaaldrich.comthermofisher.com

Reduction to Alcohol: The aldehyde group can be easily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of this compound produces 2-(3,5-dimethoxyphenyl)ethanol. This alcohol can serve as a precursor for other derivatives, such as esters and ethers.

Reductive Amination to Amines: Reductive amination is a powerful method for forming C-N bonds and synthesizing amines. The process involves the reaction of the aldehyde with an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acs.orgmasterorganicchemistry.com Common reducing agents for this reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This reaction allows for the synthesis of a wide array of primary, secondary, and tertiary amines derived from this compound.

Table 2: Key Transformations of this compound

| Reaction Type | Reagent(s) | Product | Product Functional Group |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 2-(3,5-Dimethoxyphenyl)acetic acid sigmaaldrich.comthermofisher.com | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | 2-(3,5-Dimethoxyphenyl)ethanol | Primary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | N-substituted-2-(3,5-dimethoxyphenyl)ethanamine | Amine |

| Acetal Formation | R-OH, Acid Catalyst | 2-(2,2-dialkoxyethyl)-1,3-dimethoxybenzene | Acetal |

Role of 2 3,5 Dimethoxyphenyl Acetaldehyde As a Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

As a bifunctional molecule, 2-(3,5-Dimethoxyphenyl)acetaldehyde serves as a valuable building block in organic synthesis. The aldehyde group is highly reactive and participates in a wide array of chemical transformations. pcc.eu It is susceptible to nucleophilic attack, making it a key component in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.

Furthermore, the aldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-(3,5-dimethoxyphenyl)acetic acid, or reduced to yield the alcohol, 2-(3,5-dimethoxyphenyl)ethanol. This flexibility allows chemists to introduce different functionalities as required by a complex synthetic route. The dimethoxy-substituted benzene (B151609) ring can also be modified through electrophilic aromatic substitution, although the meta-positioning of the methoxy (B1213986) groups makes it less activated than its 2,5-dimethoxy counterpart.

Precursor in Pharmaceutical Chemistry and Drug Discovery Research

The structural motifs present in this compound are of interest in medicinal chemistry. Phenylacetic acid derivatives and phenylethanolamines are common substructures in many pharmaceutically active compounds. The ability to use this aldehyde as a starting point for various molecular scaffolds makes it a potentially useful precursor in drug discovery research.

While certain isomers of dimethoxyphenylacetaldehyde and related compounds are known precursors in the synthesis of psychoactive phenethylamines, specific research literature explicitly detailing the use of this compound for this purpose is not widely available in scientific databases. The synthesis of such substances is a topic of research for understanding their mechanisms of action and potential therapeutic applications.

One of the most significant potential applications of this compound is in the synthesis of tetrahydroisoquinoline (THIQ) alkaloids. bohrium.comnih.gov THIQs are a large and diverse family of natural products, many of which exhibit important biological activities. mdpi.com The core structure of these alkaloids is most commonly constructed via the Pictet-Spengler reaction. wikipedia.orgdepaul.edu

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The reaction mechanism begins with the formation of an iminium ion from the amine and aldehyde, which is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring. youtube.comnih.gov The success of the cyclization depends on the nucleophilicity of the aromatic ring; electron-donating groups, such as methoxy groups, facilitate this reaction.

Given this mechanism, this compound is a suitable aldehyde component for a Pictet-Spengler reaction. When reacted with a β-phenylethylamine, it would yield a 1-benzyl-tetrahydroisoquinoline, a key structural class of alkaloids. The table below illustrates this potential synthetic pathway.

Table Illustrating a Potential Pictet-Spengler Reaction

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Scaffold |

| This compound | β-Phenylethylamine | Acid Catalyst (e.g., HCl, TFA) | 1-(3,5-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |

| This compound | Tryptamine | Acid Catalyst (e.g., HCl, TFA) | 1-(3,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-β-carboline |

This reaction provides a direct route to highly substituted and structurally complex alkaloid skeletons that are central to many drug discovery programs. mdpi.com

Applications in Natural Product Synthesis Research

Beyond alkaloids, the structural elements of this compound could potentially be incorporated into other classes of natural products. However, a review of available research does not show specific examples of its application in the total synthesis of other major natural product families.

Benzoisochromane quinones are a class of polyketide natural products known for their antibiotic and cytotoxic activities. While syntheses of these complex structures often involve dimethoxy-substituted building blocks, there is no specific research in the reviewed literature that documents the use of this compound as an intermediate in the construction of a benzoisochromane quinone skeleton.

Potential Applications in Agrochemical and Catalysis Research

In the field of agrochemicals, novel molecular scaffolds are continuously sought for the development of new herbicides, pesticides, and fungicides. The synthesis of amines via reductive amination of aldehydes is a key reaction for creating these active ingredients. While this compound could theoretically serve as a precursor in this context, specific studies detailing such applications are not currently documented. Similarly, in catalysis research, while aldehydes can be used to synthesize ligands for metal catalysts, no specific use of this compound for this purpose has been reported in the available literature.

Biological Activity and Mechanistic Studies of 2 3,5 Dimethoxyphenyl Acetaldehyde

Anti-inflammatory Effects in Research Models

There are no research models or studies that have examined the anti-inflammatory properties of 2-(3,5-Dimethoxyphenyl)acetaldehyde.

Molecular Mechanisms of Biological Interaction

Without data on its biological activities, the molecular mechanisms of how this compound interacts with biological systems remain unknown.

Formation of Schiff Bases with Biological Amines

The aldehyde functional group is a key feature of this compound, making it reactive towards primary amines to form Schiff bases (or imines). This condensation reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. Schiff bases are characterized by the azomethine (-C=N-) group. researchgate.netresearchgate.net

This reaction is of significant biological relevance as primary amine groups are abundant in biomolecules such as the N-termini of proteins and the side chains of lysine (B10760008) residues. The formation of Schiff bases with proteins can lead to the formation of stable adducts. For instance, acetaldehyde (B116499) has been shown to react with the amino groups of albumin and polylysine, initially forming Schiff bases which can then undergo further reactions to create stable, fluorescent products. nih.gov The presence of a reducing agent like sodium cyanoborohydride can prevent this, confirming that Schiff bases are key intermediates in this process. nih.gov

Given its aldehyde group, this compound is expected to readily form Schiff bases with biological amines, potentially altering the structure and function of proteins and other biomolecules. This reactivity is a fundamental mechanism through which it could exert biological effects.

Hydrogen Bonding and Non-Covalent Interactions with Molecular Targets

Non-covalent interactions are crucial for the binding of small molecules to their biological targets, such as proteins and nucleic acids. gatech.edu These interactions, while weaker than covalent bonds, collectively contribute significantly to the stability of a ligand-receptor complex. The structure of this compound possesses several features that allow it to participate in such interactions.

The primary modes of non-covalent interaction for this compound are:

Hydrogen Bonds: The oxygen atom of the aldehyde group and the two oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, interacting with hydrogen bond donors on a biological target (e.g., the hydroxyl group of serine or the amide group of asparagine). gatech.eduwpmucdn.com Studies on simpler systems, like acetaldehyde mixed with alcohols, have confirmed the formation of hydrogen bonds between the carbonyl oxygen and hydroxyl groups. physchemres.org

Van der Waals Forces: The entire molecule can engage in weaker Van der Waals interactions.

π-Interactions: The aromatic phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket, or in C-H···π interactions. mdpi.com

The specific geometry and strength of these interactions would depend on the topology and chemical nature of the molecular target. nih.gov

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Potential Site on Compound | Potential Interacting Partner on Biological Target |

| Hydrogen Bond (Acceptor) | Aldehyde Oxygen, Methoxy Oxygens | -OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Asn, Gln) |

| π-π Stacking | Phenyl Ring | Aromatic amino acids (Phe, Tyr, Trp) |

| C-H···π Interaction | Phenyl Ring | C-H groups of amino acids |

| Van der Waals | Entire Molecule | Any atom in close proximity |

Enzyme Inhibition Studies, e.g., Aldehyde Dehydrogenase

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govmedchemexpress.com This enzymatic conversion is a critical detoxification pathway, preventing the accumulation of reactive and potentially toxic aldehydes. rjeid.com The human ALDH superfamily consists of 19 isozymes with varying substrate specificities and tissue distribution. nih.govnih.gov

Given that this compound is an aldehyde, it is a potential substrate for ALDH enzymes. The general reaction catalyzed by ALDH is: R-CHO + NAD(P)⁺ + H₂O → R-COOH + NAD(P)H + H⁺

Alternatively, molecules can act as inhibitors of ALDH enzymes. medchemexpress.com Inhibition can prevent the breakdown of other aldehydes; for example, the drug disulfiram (B1670777) inhibits ALDH2, leading to the accumulation of acetaldehyde after alcohol consumption and causing unpleasant symptoms. medchemexpress.com Compounds can inhibit ALDH enzymes through various mechanisms, including competing with the substrate for the active site. nih.gov While numerous compounds have been identified as ALDH inhibitors, specific studies on the inhibitory activity of this compound are not extensively documented in the reviewed literature. However, its structural similarity to other aldehydes makes it a candidate for interaction with the ALDH active site, either as a substrate or a potential inhibitor.

Receptor Modulation and Signaling Pathway Influence, e.g., Neurotransmitter Receptors

The dimethoxyphenyl moiety is a common feature in many biologically active compounds that target the central nervous system, particularly neurotransmitter receptors. Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, for instance, are known to be modulated by compounds containing this structural motif. nih.gov The 5-HT₂A receptor, in particular, is a key target for hallucinogenic and psychedelic drugs, many of which are phenethylamines with a dimethoxy substitution pattern. nih.govnih.gov

Although many studies focus on the 2,5-dimethoxy substitution pattern, the 3,5-dimethoxy arrangement in this compound still presents the potential for interaction with monoamine receptors. The methoxy groups are crucial for activity, as their removal often leads to a significant drop in potency at serotonin receptors. nih.gov These groups can influence binding affinity and functional activity at the receptor. The modulation of these receptors can, in turn, influence a wide array of signaling pathways and physiological processes, including mood, cognition, and perception. nih.gov While direct evidence for this compound modulating neurotransmitter receptors is scarce, the presence of the dimethoxyphenyl scaffold suggests this as a plausible area of biological activity.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery. For molecules containing a dimethoxyphenyl group, SAR studies have revealed key insights.

For instance, in a series of flavonoids, the presence and position of methoxy groups on the phenyl rings were found to be vital for their neuroprotective and antioxidant activities. mdpi.com In another example, concerning a class of D5 receptor partial agonists, a trimethoxyphenyl pyrimidine (B1678525) scaffold was explored, indicating the importance of the methoxy substitutions for receptor interaction. colab.ws

Specific to the 3,5-dimethoxyphenyl group, SAR studies on a series of 4H-chromene derivatives designed to combat multidrug resistance in cancer showed that this substitution at the 6-position of the chromene system was a key feature of the lead compound. Further optimization focused on other parts of the molecule, but the initial discovery highlighted the contribution of the 3,5-dimethoxyphenyl moiety to the desired biological effect.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy for 2-(3,5-Dimethoxyphenyl)acetaldehyde, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals that correspond to the different types of protons in the molecule. The aldehyde proton (-CHO) gives rise to a distinct triplet signal at approximately 9.73 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the aldehyde group appear as a doublet at around 3.65 ppm. The methoxy (B1213986) group protons (-OCH₃) are observed as a singlet at about 3.79 ppm, integrating to six protons, confirming the presence of two equivalent methoxy groups. The aromatic protons on the benzene (B151609) ring show two distinct signals: a triplet at approximately 6.43 ppm corresponding to the proton at the C4 position, and a doublet at around 6.38 ppm for the two equivalent protons at the C2 and C6 positions.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Proton Assignment |

| 9.73 | Triplet | 1H | -CHO |

| 6.43 | Triplet | 1H | Ar-H (C4) |

| 6.38 | Doublet | 2H | Ar-H (C2, C6) |

| 3.79 | Singlet | 6H | -OCH₃ |

| 3.65 | Doublet | 2H | -CH₂- |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. For this compound, the aldehyde carbon (-CHO) resonates significantly downfield at approximately 199.6 ppm. The quaternary aromatic carbons attached to the methoxy groups (C3 and C5) appear at around 161.2 ppm. The other aromatic carbons show signals at approximately 134.1 ppm (C1), 107.5 ppm (C2 and C6), and 99.0 ppm (C4). The methoxy group carbons (-OCH₃) are found at about 55.4 ppm, and the methylene carbon (-CH₂-) resonates at around 50.4 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) in ppm | Carbon Assignment |

| 199.6 | -CHO |

| 161.2 | C3, C5 |

| 134.1 | C1 |

| 107.5 | C2, C6 |

| 99.0 | C4 |

| 55.4 | -OCH₃ |

| 50.4 | -CH₂- |

To further confirm the structural assignments, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY experiments establish correlations between coupled protons, for instance, showing the coupling between the aldehyde proton and the adjacent methylene protons. HMBC spectroscopy reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular structure. For example, HMBC would show correlations between the methylene protons and the aromatic C1 carbon, as well as the aldehyde carbon, confirming their connectivity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. The fragmentation pattern provides further structural information, with characteristic fragments arising from the cleavage of specific bonds within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of this compound and for its definitive identification, even in complex mixtures. The retention time from the GC provides a characteristic identifier, while the mass spectrum of the eluted compound confirms its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak is observed in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching of the aldehyde group can be seen as two weak bands at approximately 2820 and 2720 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O stretching of the methoxy groups is typically found in the range of 1050-1250 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2820, 2720 | C-H Stretch | Aldehyde (-CHO) |

| 1725 | C=O Stretch | Aldehyde (-CHO) |

| 1600, 1470 | C=C Stretch | Aromatic Ring |

| 1205, 1065 | C-O Stretch | Methoxy (-OCH₃) |

The precise structural elucidation and purity assessment of synthesized chemical compounds are paramount in chemical research. For molecules containing the 3,5-dimethoxyphenyl moiety, techniques such as X-ray crystallography and chromatography are indispensable.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not detailed in the reviewed literature, extensive analysis has been performed on closely related derivatives containing the 3,5-dimethoxyphenyl group. These studies provide critical insights into the expected solid-state behavior, including crystal packing and intermolecular forces. Techniques like single-crystal X-ray diffraction are employed to determine molecular structures, and Hirshfeld surface analysis can be used to investigate intermolecular interactions in detail. nih.gov

The analysis of derivatives of this compound reveals their crystallization in various crystal systems. For instance, diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, a related ester, has its crystal data and structure refinement details documented. nih.gov Other related aromatic compounds have been shown to crystallize in monoclinic and orthorhombic systems. nih.govmdpi.com The unit cell parameters define the size and shape of the repeating unit in the crystal lattice.

Below is a table summarizing crystallographic data for compounds containing similar structural motifs, illustrating the type of parameters obtained from X-ray diffraction experiments.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

| N,N'-di(2-methoxyphenyl)formamidine | Orthorhombic | Pbca | a=11.1118 Å, b=14.9878 Å, c=16.2851 Å | nih.gov |

| Cyclobenzaprine-tetraphenylborate | Monoclinic | C2/c | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å | mdpi.com |

| 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl | (Not specified) | (Not specified) | Unusually large unit cell volume due to three conformers | researchgate.net |

Note: Data presented is for structurally related compounds to illustrate the analytical method.

The target molecule, this compound, is achiral and therefore does not present stereochemical ambiguities such as R/S enantiomers. However, X-ray crystallography is crucial for resolving other forms of structural uncertainty, such as the presence of different conformers (conformational isomers) in the crystal lattice. In a study of a related compound, 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl, it was found that the asymmetric unit of the crystal contained three different conformers of the same molecule. researchgate.net This demonstrates the power of crystallography to identify and characterize subtle but significant structural variations that can coexist in the solid state.

Analysis of another derivative, 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl, provides specific details on the non-covalent interactions stabilizing its supramolecular structure. researchgate.net These include:

C—H⋯O contacts: These hydrogen bonds involve the methoxy groups, with normalized distances ranging from 2.40 to 2.71 Å. researchgate.net

π–π stacking: The electron-rich methoxy-substituted aromatic rings stack upon one another with centroid–centroid distances between 3.6454 Å and 3.738 Å. researchgate.net

C—H⋯π contacts: Interactions between hydrogen atoms and the electron clouds of the aromatic rings are also present, with normalized distances of 2.62–2.97 Å. researchgate.net

These interactions are fundamental in crystal engineering, influencing the material's physical properties. exlibrisgroup.commdpi.com

| Interaction Type | Compound Analyzed | Distance Range (Å) | Reference |

| C—H⋯O | 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl | 2.40 - 2.71 | researchgate.net |

| π–π stacking | 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl | 3.6454 - 3.738 | researchgate.net |

| C—H⋯π | 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl | 2.62 - 2.97 | researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the purification of the target compound from reaction mixtures and for the assessment of its purity. Flash column chromatography is used for preparative-scale separation, while Thin Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring reaction progress. fishersci.ca

Flash column chromatography is a widely used and effective method for purifying organic compounds. rochester.edu The technique involves forcing a solvent system (mobile phase) through a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel, under pressure. rochester.edu For compounds containing the 3,5-dimethoxyphenyl group, various solvent systems have been successfully employed for purification. The choice of eluent is critical and is often determined by preliminary analysis using TLC. rochester.edu

The following table summarizes conditions used for the purification of related compounds via flash column chromatography.

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

| Silica Gel (SiO₂) | 25% Ethyl Acetate in Hexanes | Vinylated adduct from an alcohol | amazonaws.com |

| Silica Gel (SiO₂) | 100% Toluene – 2% Ethyl Acetate in Toluene | Aldehyde derivative | amazonaws.com |

| Silica Gel | Petroleum Ether: Ethyl Acetate = 50:1 | Cyclopropyl-functionalized compound | pku.edu.cn |

| Silica Gel | Petroleum Ether / Ethyl Acetate = 4/1 (v/v) | Dibenzylidene acetone (B3395972) derivative | chemspider.com |

Thin Layer Chromatography (TLC) is a versatile and indispensable technique for the rapid analysis of chemical reactions and the assessment of compound purity. fishersci.canih.gov It operates by spotting a sample onto a plate coated with a thin layer of an adsorbent, most commonly silica gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). nih.gov Compounds are separated based on their differential partitioning between the stationary and mobile phases. The position of a compound on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemcoplus.co.jp For compounds containing UV-active aromatic rings, spots can be easily visualized under a UV lamp. nih.gov

In the analysis of a related cyclopropyl-functionalized compound, a specific Rf value was recorded, demonstrating the utility of TLC in characterizing these substances.

| Stationary Phase | Mobile Phase (Eluent) | Rf Value | Compound Type | Reference |

| Silica Gel | Petroleum Ether: Ethyl Acetate = 10:1 | 0.78 | Cyclopropyl-functionalized compound | pku.edu.cn |

Specialized Gas Chromatography Methods for Aldehydes (e.g., Derivatization for Analysis)

The analysis of aldehydes such as this compound by gas chromatography (GC) can be challenging due to their high reactivity, polarity, and potential for thermal instability. und.edu To overcome these issues and enhance analytical performance, derivatization is a commonly employed strategy. weber.huresearchgate.net This process involves chemically modifying the aldehyde group to form a more stable, volatile, and readily detectable derivative. weber.hu

One of the most effective and widely used derivatizing agents for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). und.eduresearchgate.net PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. weber.hu This derivatization offers several advantages for the GC analysis of aldehydes. The resulting PFBHA-oxime is significantly more stable and less prone to degradation during analysis. Furthermore, the incorporation of the pentafluorobenzyl group enhances the volatility of the derivative, leading to improved chromatographic peak shape and resolution. The highly electronegative fluorine atoms also make the derivative particularly sensitive to electron capture detection (ECD), a highly sensitive GC detection method.

Another common derivatization reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govnih.gov DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. nih.govnih.gov These derivatives are stable and can be analyzed by GC, though they are more commonly associated with high-performance liquid chromatography (HPLC) analysis. nih.govnih.gov The derivatization with DNPH is typically carried out in an acidic solution, and the resulting hydrazone can be extracted for subsequent chromatographic analysis. nih.govnih.gov

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. For trace-level analysis of this compound, derivatization with PFBHA followed by GC-MS or GC-ECD would be a highly suitable approach.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing experimental verification of its chemical formula. For this compound, with the chemical formula C₁₀H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and oxygen (O).

The molecular weight of this compound is 180.20 g/mol . nih.gov The theoretical percentages of each element are calculated as follows:

Carbon (C): (10 * 12.011) / 180.20 * 100% = 66.65%

Hydrogen (H): (12 * 1.008) / 180.20 * 100% = 6.71%

Oxygen (O): (3 * 15.999) / 180.20 * 100% = 26.64%

Experimental elemental analysis of a synthesized and purified sample of this compound should yield results that closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), thereby confirming the empirical formula and the purity of the compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful for elucidating the intricacies of molecular systems. stackexchange.comnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.orgarxiv.org It offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. arxiv.orgarxiv.org The core principle of DFT is to describe a system's electronic properties based on its electron density, a more manageable quantity than the complex many-electron wavefunction. nsps.org.ng

Geometry optimization is a fundamental application of DFT, where the goal is to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com This iterative process involves calculating the forces on each atom and moving them accordingly until a minimum on the potential energy surface is reached. stackexchange.com For a molecule like 2-(3,5-Dimethoxyphenyl)acetaldehyde, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional model of its structure. These calculations are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Beyond geometry, DFT is instrumental in determining various electronic properties. These include the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species.

Basis Set Selection and Functional Applications in Computational Chemistry

The accuracy of DFT calculations is contingent on two key choices: the exchange-correlation (XC) functional and the basis set. The XC functional is an approximation of the complex many-body interactions between electrons, and its exact form is unknown. arxiv.org Numerous functionals have been developed, each with its own strengths and weaknesses. Common examples include B3LYP and M06-2X, which are hybrid functionals that incorporate a portion of exact Hartree-Fock exchange and are well-suited for studying a variety of chemical systems, including noncovalent interactions. cuny.edu The choice of functional can significantly impact the calculated properties, and it is often necessary to test several functionals to ensure the reliability of the results.

The basis set is a set of mathematical functions used to construct the molecular orbitals. mit.edu Larger basis sets provide a more accurate representation of the orbitals but also increase the computational cost. mit.edu Popular basis sets include the Pople-style basis sets, such as 6-31G(d), and Dunning's correlation-consistent basis sets, like cc-pVDZ. rowansci.comgaussian.com For calculations involving anions or weak interactions, diffuse functions (indicated by a "+" in the basis set name, e.g., 6-31+G(d)) are often added to better describe the loosely bound electrons. The selection of an appropriate basis set is a critical step in any computational study, as it directly affects the quality of the final results. mit.edurowansci.com

| Category | Examples | Description |

|---|---|---|

| DFT Functionals | B3LYP | A hybrid functional that is widely used for a broad range of applications. cuny.edu |

| M06-2X | A hybrid meta-GGA functional that performs well for noncovalent interactions. cuny.edu | |

| Basis Sets | 6-31G(d) | A Pople-style double-zeta basis set with polarization functions on heavy atoms. rowansci.com |

| cc-pVDZ | A Dunning correlation-consistent double-zeta basis set. gaussian.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for understanding and predicting chemical reactivity. nsps.org.ngyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

For this compound, FMO analysis can provide valuable insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. openaccesspub.org By examining the spatial distribution of the HOMO and LUMO, one can identify the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Indicates the chemical reactivity and kinetic stability of the molecule. openaccesspub.org |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the aldehyde group, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the aromatic ring and the aldehyde group would likely exhibit positive potential, marking them as potential sites for nucleophilic attack. MEP analysis is particularly useful for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors or other molecules. nih.gov

Spectroscopic Property Predictions

Computational methods are also extensively used to predict spectroscopic properties, providing a powerful means to interpret and verify experimental data.

Computational NMR Chemical Shift Predictions (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. nih.govnrel.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov

The accuracy of predicted NMR spectra has significantly improved with the development of advanced computational models and machine learning approaches. nrel.govchemrxiv.org For this compound, theoretical calculations can provide a predicted NMR spectrum that can be compared with experimental data to confirm the structure. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule or by refining the computational methodology. The ability to accurately predict NMR chemical shifts is an invaluable tool for chemists, aiding in the confirmation of known structures and the identification of new compounds. researchgate.net

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~200 |

| Ar-C (substituted) | ~160 |

| Ar-CH | ~100-110 |

| CH₂ | ~50 |

| OCH₃ | ~55 |

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CHO | ~9.7 |

| Ar-H | ~6.4-6.5 |

| CH₂ | ~3.6 |

| OCH₃ | ~3.8 |

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and elucidating the molecular structure of compounds. Computational methods, such as Density Functional Theory (DFT), can predict vibrational frequencies, which, when compared with experimental data, provide a detailed assignment of the spectral bands. researchgate.netresearchgate.net

For acetaldehyde (B116499) and its derivatives, characteristic vibrational modes can be identified. researchgate.netresearchgate.net For instance, the C=O stretching vibration of the aldehyde group is a prominent feature in the IR spectrum. In a study of various aldehydes, the Raman spectra were analyzed with the aid of DFT calculations to assign the observed bands. researchgate.net The vibrational spectra of acetaldehyde have been extensively studied, providing a basis for understanding more complex derivatives. researchgate.net

In related methoxy-substituted aromatic compounds, the vibrational modes of the methoxy group (O-CH₃) are typically observed in specific regions of the IR and Raman spectra. researchgate.net For example, in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the O-CH₃ stretching vibration was identified through computational analysis. researchgate.net Similarly, studies on 2-methoxybenzaldehyde (B41997) have utilized a combination of inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations to assign vibrational modes, including the torsional potential barriers for the methyl groups. uc.pt

A comprehensive vibrational analysis of this compound would involve calculating the theoretical IR and Raman spectra using DFT methods and comparing them with experimentally recorded spectra. This would allow for the assignment of key vibrational modes, including:

C-H stretching and bending vibrations of the aromatic ring and the acetaldehyde moiety.

C=O stretching of the aldehyde group.

C-O-C stretching and bending vibrations of the dimethoxy groups.

Ring breathing modes of the phenyl group.

Table 1: Predicted Vibrational Frequencies for Acetaldehyde Derivatives

| Vibrational Mode | Acetaldehyde (Experimental) researchgate.net | 4-Methoxy-3-cinnamaldehyde (Calculated) researchgate.net |

| C=O Stretch | ~1762 cm⁻¹ | Not specified |

| C-H Stretch (aldehyde) | ~2738 cm⁻¹ | Not specified |

| O-CH₃ Stretch | Not applicable | 1016 cm⁻¹ (IR), 1016 cm⁻¹ (Raman) |

UV-Vis Spectroscopy Simulations

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic structure and transitions. Time-dependent density functional theory (TD-DFT) is a commonly used method for simulating UV-Vis spectra. scielo.org.zaphyschemres.org

The electronic transitions, oscillator strengths, and maximum absorption wavelengths (λmax) can be calculated. These theoretical spectra can then be compared with experimental data. scielo.org.za For example, in a study of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, TD-DFT calculations were used to explore the electronic spectral properties in the gas phase and in different solvents, showing good agreement with experimental results. physchemres.org The effect of solvent polarity on the absorption wavelength can also be investigated computationally. physchemres.org

For this compound, UV-Vis spectroscopy simulations would involve:

Optimization of the ground-state geometry of the molecule.

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT.

Generation of a theoretical UV-Vis spectrum.

These simulations can help identify the key electronic transitions, such as those involving the π-orbitals of the aromatic ring and the n- and π-orbitals of the carbonyl group. A study on various aldehydes demonstrated a facile and efficient method for their determination using UV-Vis spectrophotometry, highlighting the characteristic absorbance of these compounds. nih.gov Computational studies on acetaldehyde photochemistry have also been conducted, providing a deeper understanding of its electronic excited states. bohrium.com

Table 2: Theoretical vs. Experimental UV-Vis Data for a Related Compound

| Compound | Method | Phase/Solvent | Calculated λmax (nm) | Experimental λmax (nm) |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org | TD-DFT | Gas Phase | 313.81 | Not applicable |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org | TD-DFT | DCM | 320.33 | 301 |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org | TD-DFT | DMSO | 320.46 | 303 |

Molecular Interaction Studies

Understanding how this compound interacts with itself and with other molecules is crucial for predicting its behavior in various environments, including biological systems.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a significant role in determining the three-dimensional structure and stability of molecular systems. researchgate.netnih.gov NCI analysis is a computational method used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion in real space. nih.gov This analysis is based on the electron density and its derivatives. nih.gov

The NCI method generates isosurfaces that represent different types of interactions, typically color-coded for easy identification:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

A systematic evaluation of NCIs in acetaldehyde dimers and their substituted analogues has been performed, highlighting the importance of C-H···O, C-H···X (where X is a halogen), and other weak interactions in the stabilization of these systems. rsc.org For this compound, NCI analysis could reveal intramolecular interactions between the aldehyde group and the methoxy groups, as well as intermolecular interactions in dimers or larger aggregates.

Hydrogen Bonding Analysis

The aldehyde functional group in this compound can act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group possesses lone pairs of electrons that can interact with hydrogen bond donors. Additionally, the oxygen atoms of the methoxy groups can also participate in hydrogen bonding.

Computational studies can predict the geometry and strength of these hydrogen bonds. For instance, in the crystal structure of 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, C—H⋯O hydrogen bonds were observed to form dimers. iucr.org While this compound itself does not have a strong hydrogen bond donor, it can form hydrogen bonds with other molecules that do, such as water or amino acid residues in a protein.

Molecular Docking for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov

The docking process involves:

Defining the three-dimensional structure of the ligand (this compound) and the receptor (the biological target).

Sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring these poses based on a scoring function that estimates the binding affinity.

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, molecular docking studies of donepezil-based acetylcholinesterase inhibitors have revealed detailed binding modes within the enzyme's active site. nih.gov Similarly, docking has been used to identify potential anti-inflammatory compounds by studying their interactions with p38 mitogen-activated protein kinase (MAPK). researchgate.net

Table 3: Example of Molecular Docking Results for a Related Compound

| Compound | Target Protein | Key Interacting Residues | Type of Interaction |

| N,1-Diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide mdpi.com | Acetylcholinesterase | Val294, His447 | Hydrophobic, Hydrogen bond |

| 2-(2-(4-(chlorophenyl))-[1-(4-hydroxyphenyl)]-[5-(methylthio)-[4-nitro]-[1H]-pyrrol-3yl]]-[2-cyanoacetamide] mdpi.com | Acetylcholinesterase | Tyr124, Trp86, Phe295, Tyr341 | Hydrogen bond |

Structure-Activity Relationship (SAR) through Computational Modeling

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com Computational modeling, particularly quantitative structure-activity relationship (QSAR) analysis, is a powerful tool for establishing these relationships. nih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The process typically involves:

Compiling a dataset of compounds with known biological activities.

Calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Using statistical methods or machine learning algorithms to build a model that relates the descriptors to the activity. nih.gov

For a series of derivatives of this compound, a QSAR study could be performed to identify the structural features that are most important for a particular biological activity. For example, the effect of modifying the substituents on the phenyl ring or altering the acetaldehyde side chain could be systematically evaluated. Such studies can guide the design of new, more potent, and selective compounds. nih.govmdpi.com

Conformational Analysis and Tautomerism Studies

The structure of this compound allows for a degree of flexibility, primarily around the single bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the aldehyde group. This flexibility gives rise to various possible three-dimensional arrangements, or conformations, of the molecule. The relative energies of these conformers determine the molecule's preferred shape.

Tautomerism Studies: this compound can theoretically exist in two tautomeric forms: the aldehyde (keto) form and the vinyl alcohol (enol) form. This equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.

Keto Form: this compound

Enol Form: 2-(3,5-Dimethoxyphenyl)ethen-1-ol

In most simple aldehydes, the keto form is significantly more stable and therefore predominates. youtube.com The stability of the enol form can be influenced by factors such as intramolecular hydrogen bonding and conjugation. For this compound, the formation of the enol tautomer would extend the conjugated system of the phenyl ring, which could provide some stabilization. However, without specific computational data, the exact energy difference and equilibrium constant between the keto and enol forms remain speculative. Theoretical studies using methods like Density Functional Theory (DFT) would be necessary to accurately predict the relative stabilities of these tautomers. orientjchem.org

Solvent Effects in Theoretical Calculations

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and tautomeric equilibrium of a molecule. Theoretical calculations can model these solvent effects using various approaches, broadly categorized as implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk electrostatic effects of the solvent on the solute molecule. For this compound, a polar solvent would be expected to stabilize more polar conformers and could potentially influence the keto-enol equilibrium.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be directly modeled. For a molecule with potential hydrogen bond acceptors (the oxygen atoms of the methoxy and aldehyde groups) and a potential hydrogen bond donor in its enol form, explicit solvent models would provide a more detailed and accurate picture of its behavior in protic solvents like water or methanol. The inclusion of explicit solvent molecules can be crucial for accurately reproducing experimental observations. frontiersin.org

The choice of theoretical method and basis set is also critical for obtaining reliable results. For instance, DFT methods like B3LYP are commonly used for such studies. researchgate.net The following table outlines some of the computational properties for this compound that are available from public databases.

| Property | Value | Source |

| Molecular Formula | C10H12O3 | MOLBASE |

| Molecular Weight | 180.2 g/mol | MOLBASE |

| Exact Mass | 180.079 Da | MOLBASE |

| LogP (calculated) | 1.4452 | MOLBASE |

| PSA (Polar Surface Area) | 35.53 Ų | MOLBASE |

Table 1. Computed properties of this compound. molbase.com

Further computational studies employing these advanced theoretical models are necessary to provide a comprehensive and scientifically rigorous understanding of the conformational and tautomeric behavior of this compound and the significant role that solvents play in modulating these properties.

Biosynthetic Pathways and Natural Occurrence

Proposed Biosynthetic Routes for 2-(3,5-Dimethoxyphenyl)acetaldehyde (if naturally occurring)

There are no proposed biosynthetic routes for this compound as it has not been identified as a natural product. In the theoretical context of plant or microbial biosynthesis, the formation of such a compound would likely originate from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. This pathway is the source of numerous C6-C2 skeletons, such as phenylacetaldehyde (B1677652), which is a common volatile compound in many plants. nih.govnih.gov

The biosynthesis of the core phenylacetaldehyde structure involves several enzymatic steps. nih.govnih.gov For the specific 3,5-dimethoxy substitution pattern to occur naturally, a precursor molecule, likely a dihydroxylated phenylacetaldehyde derivative, would need to undergo a highly specific double O-methylation. This reaction would be catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While various OMTs are known to methylate phenolic compounds in plants, including flavonoids and simple phenols, enzymes that specifically produce a 3,5-dimethoxy substitution pattern on a phenylacetaldehyde scaffold have not been characterized. nih.gov Research on rose O-methyltransferases has identified enzymes responsible for the synthesis of 3,5-dimethoxytoluene, indicating that the 3,5-dimethoxy aromatic ring system can be formed in nature, although not on a phenylacetaldehyde backbone. nih.gov

Given the absence of this compound in nature, its formation is relegated to synthetic organic chemistry.

Role in the Biosynthesis of Natural Products

As this compound is not recognized as a natural metabolite, it has no established role in the biosynthesis of other natural products. In synthetic chemistry, however, its aldehyde functionality and substituted aromatic ring make it a versatile precursor for the synthesis of more complex molecules. For instance, aldehydes are reactive intermediates that can participate in reactions like the Pictet-Spengler reaction, a key step in the biosynthesis and chemical synthesis of many isoquinoline (B145761) alkaloids. epa.gov While naturally occurring alkaloids with a 3,5-dimethoxyphenyl moiety exist, there is no evidence to suggest that this compound serves as their natural precursor.

Isolation and Identification from Natural Sources (if applicable)

There are no scientific reports detailing the isolation or identification of this compound from any plant, fungal, microbial, or animal source. Searches of comprehensive natural product databases have not yielded any entries for this specific compound. npatlas.org Therefore, this section is not applicable.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,5-Dimethoxyphenyl)acetaldehyde, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves condensation or functionalization of 3,5-dimethoxyphenyl precursors. For example, phosphonate intermediates (e.g., diethyl (2-(3,5-dimethoxyphenyl)-2-oxoethyl)phosphonate) can be synthesized via nucleophilic substitution under reflux conditions with catalysts like Bi(OTf)₃, achieving yields up to 85% . Optimizing solvent systems (e.g., DCM for cyclization) and catalyst loading (e.g., 20 mol%) improves purity and reduces side reactions. Monitoring via TLC or HPLC ensures reaction progression .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use ¹H NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~6.5–7.6 ppm for dimethoxy-substituted phenyl groups). For example, analogous compounds show distinct splitting patterns for methoxy groups (δ ~3.8–4.0 ppm) and aliphatic chains . ESI-MS validates molecular weight (e.g., m/z 316 observed for phosphonate derivatives) . IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .

Q. What analytical techniques are critical for assessing purity in research-grade batches?

- Methodological Answer : Combine HPLC (C18 column, methanol/water mobile phase) with GC-MS for volatile impurities. For non-volatile byproducts, LC-MS detects residual intermediates (e.g., unreacted 3,5-dimethoxyphenyl precursors). Purity >95% is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How does the electronic nature of the 3,5-dimethoxyphenyl group influence the reactivity of the acetaldehyde moiety?

- Methodological Answer : The electron-donating methoxy groups stabilize the aromatic ring via resonance, reducing electrophilicity at the aldehyde. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic assays (e.g., nucleophilic addition with Grignard reagents) quantify reactivity. Compare with analogs like 2-(3,5-dichlorophenyl)acetaldehyde (electron-withdrawing Cl) to isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Q. How can computational methods guide the design of this compound analogs for targeted bioactivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., Nrf2 or IL-6 pathways). For antioxidant derivatives, calculate redox potentials via DFT (e.g., HOMO-LUMO gaps). Validate predictions with SAR studies, modifying substituents (e.g., replacing methoxy with fluoro groups) to balance lipophilicity (LogP) and bioavailability .

Q. What mechanistic insights explain the instability of this compound under basic conditions?

- Methodological Answer : The aldehyde group is prone to aldol condensation or oxidation. Monitor degradation pathways via NMR kinetics in basic buffers (e.g., NaOH/EtOH). Stabilization strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.